2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoic acid
CAS No.: 79189-76-7
Cat. No.: VC11641723
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79189-76-7 |
|---|---|
| Molecular Formula | C13H13ClN2O3 |
| Molecular Weight | 280.70 g/mol |
| IUPAC Name | 2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H13ClN2O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19) |
| Standard InChI Key | PGTJUXHMJYBSBW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(2-Chloroacetamido)-3-(1H-indol-3-yl)propanoic acid features a central tryptophan backbone, with an indole ring system connected to a propanoic acid chain. The amino group of tryptophan is acylated by a chloroacetyl moiety, introducing a reactive chlorinated site. The stereochemistry of the α-carbon is preserved in the L-configuration, as evidenced by its IUPAC name N-(2-chloroacetyl)-L-tryptophan . The SMILES notation confirms the (S)-configuration at the chiral center .
Table 1: Key Identifiers and Physical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The -NMR spectrum (500 MHz, DMSO-) reveals distinct signals: a singlet at δ 10.87 ppm for the indole NH proton, a doublet at δ 8.44 ppm (J = 7.8 Hz) for the amide NH, and multiplet resonances between δ 7.33–7.13 ppm corresponding to aromatic protons of the indole ring . The chloroacetyl methylene group appears as a singlet at δ 4.12 ppm, while the α-proton of the tryptophan backbone resonates at δ 4.31 ppm as a quartet .
Synthetic Methodologies
PCl3_33-Mediated Acylation
A robust synthesis route involves the reaction of L-tryptophan with chloroacetyl chloride in the presence of phosphorus trichloride (PCl) as a coupling agent . This method proceeds under anhydrous conditions, yielding the target compound in 80% isolated purity after recrystallization. Critical steps include:
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Activation of the Carboxylic Acid: PCl facilitates the conversion of chloroacetyl chloride into a reactive acyl chloride intermediate.
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Nucleophilic Acylation: The amino group of tryptophan attacks the electrophilic carbonyl carbon, displacing chloride and forming the amide bond.
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Workup and Purification: The crude product is acidified to pH 3, precipitating the compound, which is then purified via silica gel chromatography .
Alternative Routes Using DCC/DMAP
Coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) have also been employed to acylate tryptophan with chloroacetic acid derivatives . This method, conducted in dichloromethane, achieves moderate yields (54–68%) and is favored for its compatibility with sensitive functional groups .
Biological and Pharmacological Relevance
Peptide Engineering
The chloroacetyl group serves as a versatile handle for site-specific modifications in peptide synthesis. Its electrophilic chlorine atom enables nucleophilic substitution reactions with thiols or amines, facilitating the construction of peptide-drug conjugates or fluorescent probes .
Research Directions and Applications
Agricultural Chemistry
Ongoing research explores the compound’s utility as a precursor for novel herbicides. Modifications to the indole ring or chloroacetamido group could enhance binding affinity to plant hormone receptors .
Biomedical Applications
The reactivity of the chloroacetyl group positions this compound as a candidate for antibody-drug conjugates (ADCs). Conjugation via cysteine or lysine residues may improve tumor-targeting therapies .
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